
PLpro inhibitor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
HY-17542 的合成涉及多个步骤,从核心苯甲酰胺结构的制备开始。关键步骤包括:
乙酰化: 将乙酰基引入胺官能团。
萘基取代: 将萘基连接到苯甲酰胺核心。
甲基化: 在苯甲酰胺环上添加一个甲基。
反应条件通常涉及使用有机溶剂,如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO),以及催化剂来促进反应 .
工业生产方法
HY-17542 的工业生产遵循类似的合成路线,但在更大规模上进行。该工艺针对更高的产量和纯度进行了优化,通常涉及连续流反应器和先进的纯化技术,例如高效液相色谱 (HPLC)。
化学反应分析
反应类型
HY-17542 主要经历:
氧化: 该化合物在特定条件下可以被氧化,导致形成各种氧化衍生物。
还原: 还原反应可以将 HY-17542 转换为其还原形式。
取代: 该化合物可以发生取代反应,特别是在乙酰基和萘基上。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 卤化剂和亲核试剂等试剂用于取代反应。
主要产物
科学研究应用
Efficacy in Research Studies
Numerous studies have demonstrated the effectiveness of various PLpro inhibitors against SARS-CoV-2 and other coronaviruses:
- Inhibition of Viral Replication : A study revealed that a specific PLpro inhibitor significantly reduced viral loads in mouse models infected with SARS-CoV-2. The treatment resulted in a marked decrease in lung viral titers and protection against weight loss in infected mice .
- Lead Compounds : Compounds such as SIMR3030 and GRL0617 have shown potent inhibitory activity against PLpro, with IC50 values indicating strong potential as antiviral agents. For instance, SIMR3030 demonstrated significant inhibition at concentrations comparable to established antiviral drugs .
- Novel Inhibitors : Recent research has identified new non-covalent PLpro inhibitors with excellent oral bioavailability and potent antiviral activity against SARS-CoV-2 variants. The lead compound GZNL-P36 exhibited promising results in vivo, improving survival rates and reducing lung viral loads .
SARS-CoV-2 Inhibition
- Study : The discovery of PF-07957472 as a this compound showcased its ability to lower viral replication effectively.
- Findings : Mice treated with this compound showed significantly reduced viral levels compared to untreated controls .
MERS-CoV Potential
- Study : Research into PLpro inhibitors for MERS-CoV indicated that certain compounds could inhibit the protease effectively.
- Findings : Bioinformatics studies suggested that specific cyclic peptides could serve as potential drug candidates against MERS-CoV by blocking PLpro activity .
Comparative Data Table
Compound Name | Virus Target | IC50 Value (μg/mL) | Administration Route | Efficacy Observed |
---|---|---|---|---|
PF-07957472 | SARS-CoV-2 | Not specified | Oral | Reduced lung viral load |
SIMR3030 | SARS-CoV-2 | 1.113 ± 0.175 | Not specified | Significant inhibition |
GZNL-P36 | SARS-CoV-2 | Not specified | Oral | Improved survival rates |
Aldosterone Factor | MERS-CoV | Not specified | Not specified | Potential candidate drug |
作用机制
HY-17542 通过抑制严重急性呼吸系统综合征冠状病毒的木瓜蛋白酶样蛋白酶 (PLpro) 来发挥作用。这种抑制阻止蛋白酶切割病毒多蛋白,从而阻断病毒复制。 分子靶点包括 PLpro 的活性位点,参与的途径是与病毒复制和蛋白质加工相关的途径 .
相似化合物的比较
类似化合物
GRL0617: 另一种对木瓜蛋白酶样蛋白酶具有强大抑制作用且具有类似抗病毒特性的化合物。
PLpro 抑制剂 6: 一种结构和作用机制类似的化合物。
独特性
HY-17542 的独特之处在于它对严重急性呼吸系统综合征冠状病毒的木瓜蛋白酶样蛋白酶具有高度效力和特异性。 它在低浓度下提高细胞活力的能力使其与其他类似化合物区别开来 .
常见问题
Basic Research Questions
Q. What experimental assays are critical for validating PLpro inhibitor efficacy and specificity in vitro?
To validate PLpro inhibitors, researchers should employ a combination of enzymatic and cellular assays:
- Fluorescence-based deubiquitination/deISGylation assays using substrates like ISG15-Rhodamine to measure enzymatic inhibition (IC50) .
- Antiviral activity assays in SARS-CoV-2-infected Vero E6 cells to determine EC50 values .
- Surface Plasmon Resonance (SPR) to quantify binding affinity (KD) and cooperativity between inhibitors and PLpro .
- Counter-screening against related proteases (e.g., MERS-CoV PLpro) to assess specificity, as BL2 loop variations can alter inhibitor susceptibility .
Q. How can structural biology techniques guide the initial design of PLpro inhibitors?
Key structural methods include:
- X-ray crystallography of PLpro-inhibitor complexes (e.g., PDB 7D6H, 7LBR) to map binding interactions at the S4/S1 subsites or BL2 groove .
- Molecular docking to predict binding modes, leveraging known structures like the ubiquitin-binding channel or Tyr268/269 residues .
- 3D-QSAR modeling to correlate inhibitor physicochemical properties (e.g., steric, electrostatic fields) with activity .
Table 1: Representative PLpro Inhibitors and Key Metrics
Advanced Research Questions
Q. How can researchers address discrepancies in inhibitor efficacy between in vitro and in vivo models?
Discrepancies often arise from pharmacokinetic (PK) challenges or off-target effects. Strategies include:
- Metabolic stability assays (e.g., liver microsomes) to optimize half-life .
- Murine infection models with pharmacokinetic/pharmacodynamic (PK/PD) profiling, as demonstrated for GZNL-P36, which reduced viral load by 3-log in lungs .
- Cryo-EM or MD simulations (>40 ns) to study inhibitor-PLpro dynamics in physiological conditions .
Q. What computational strategies enhance the design of broad-spectrum PLpro inhibitors?
- Evolutionary conservation analysis of PLpro sequences (e.g., SARS-CoV-2 vs. MERS-CoV) to identify invariant residues (e.g., Tyr268) for targeting .
- AI-guided generative models (e.g., LIME software) to propose novel scaffolds with multi-coronavirus activity .
- Free energy perturbation (FEP) to predict binding affinity changes across PLpro variants .
Q. How can researchers resolve contradictions in inhibitor mechanism-of-action studies?
- Kinetic assays (e.g., pre-steady-state kinetics) to distinguish reversible vs. irreversible inhibition .
- Cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
- Dual-reporter systems (e.g., FRET-based PLpro activity probes) to monitor inhibition in real time .
Table 2: Structural Techniques for Mechanism Validation
Technique | Application | Example Study Outcome | Reference |
---|---|---|---|
X-ray diffraction | Resolve inhibitor-PLpro hydrogen bonds | GZNL-P36 binds BL2 groove via Leu162 | |
MD simulations | Predict BL2 loop flexibility | WEHI-P4 maintains binding despite mutations | |
Cryo-EM | Study PLpro-inhibitor complexes in cells | Confirmed allosteric inhibition by HBA |
Q. What methodologies are effective for overcoming drug resistance in PLpro inhibitors?
- Deep mutational scanning to profile PLpro variants (e.g., AlphaFold2-predicted mutants) .
- Dual-target inhibitors (e.g., auranofin targeting PLpro and spike protein) to reduce resistance risk .
- Fragment-based drug discovery to identify backup scaffolds resistant to BL2 loop mutations .
Q. How can allosteric PLpro inhibitors be rationally designed?
- Crystallographic screening of natural compounds (e.g., HBA, YRL) binding to the S2 helix .
- NMR-based fragment screening to detect weak binders at distal sites .
- Ensemble docking to prioritize compounds stabilizing closed BL2 conformations .
Q. What integrated approaches validate the antiviral and immunomodulatory roles of PLpro inhibitors?
- Transcriptomic profiling (RNA-seq) of infected cells to assess IFN pathway restoration .
- In vivo cytokine monitoring in murine models to confirm reduced IL-6/TNF-α levels .
- ISG15-/- mouse studies to decouple antiviral vs. immunomodulatory effects .
Q. How do researchers balance potency and cytotoxicity during lead optimization?
- Selectivity indexes (SI) calculated as CC50/EC50 (e.g., GRL0617 SI >50 in Vero cells) .
- Mitochondrial toxicity assays (e.g., Seahorse analysis) to exclude compounds disrupting OXPHOS .
- Proteome-wide activity profiling (e.g., ABPP) to assess off-target deubiquitinase inhibition .
Q. What strategies improve the translational potential of PLpro inhibitors?
属性
CAS 编号 |
1093070-14-4 |
---|---|
分子式 |
C22H22N2O2 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
5-acetamido-2-methyl-N-(2-naphthalen-1-ylethyl)benzamide |
InChI |
InChI=1S/C22H22N2O2/c1-15-10-11-19(24-16(2)25)14-21(15)22(26)23-13-12-18-8-5-7-17-6-3-4-9-20(17)18/h3-11,14H,12-13H2,1-2H3,(H,23,26)(H,24,25) |
InChI 键 |
SSWAXHWHEZPTLC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 |
手性 SMILES |
CC1=C(C=C(C=C1)NC(=O)C)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32 |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C)C(=O)NCCC2=CC=CC3=CC=CC=C32 |
同义词 |
(Z)-5-((Z)-(1-hydroxyethylidene)amino)-2-methyl-N-((R)-1-(naphthalen-1-yl)ethyl)benzimidic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。